molecular formula C17H20N2O3S B3461829 1-(4-methoxyphenyl)-4-(phenylsulfonyl)piperazine

1-(4-methoxyphenyl)-4-(phenylsulfonyl)piperazine

Cat. No. B3461829
M. Wt: 332.4 g/mol
InChI Key: AMHIJWVWOMLRMC-UHFFFAOYSA-N
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Description

“1-(4-methoxyphenyl)-4-(phenylsulfonyl)piperazine” is a chemical compound. It is a technical grade compound with a linear formula of C11H16N2O · 2HCl .


Synthesis Analysis

The synthesis of piperazine compounds, such as “this compound”, involves various methods. One approach is the catalytic protodeboronation of alkyl boronic esters . Another method involves the use of 2.5 eq. piperazine as a solvent, which enables an ecofriendly, cost-effective synthesis of these structures .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H16N2O · 2HCl .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Studies : Research has demonstrated the synthesis of novel compounds related to 1-(4-methoxyphenyl)-4-(phenylsulfonyl)piperazine, with a focus on crystal structure studies and computational analysis using density functional theory (DFT). These studies highlight the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to our understanding of molecular interactions and crystal packing in such compounds (Kumara et al., 2017).

Medicinal Chemistry and Drug Development

  • HIV-1 Reverse Transcriptase Inhibition : Research in the field of medicinal chemistry has explored analogues of this compound for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research is significant for the development of new treatments for HIV (Romero et al., 1994).

  • 5-HT7 Receptor Antagonism : Studies have also developed compounds related to this compound as 5-HT7 receptor antagonists. These compounds showed promising activity, suggesting potential applications in neuroscience and pharmacology (Yoon et al., 2008).

Advanced Materials and Nanotechnology

  • Silver Nanoparticle Conjugation : In the field of nanotechnology, methoxyphenyl piperazine, a related compound, has been conjugated with silver nanoparticles for use as targeted optical imaging agents. This highlights the potential for applying such chemical structures in advanced materials and imaging technologies (Chaturvedi et al., 2018).

Neurochemistry and Neuropharmacology

  • Serotonin Receptor Study : Another significant application is in the study of serotonin receptors. Compounds structurally related to this compound have been used for imaging of the serotonin 5-HT7 receptor, contributing to neurochemical research and the understanding of neurotransmission (Shimoda et al., 2013).

properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-16-9-7-15(8-10-16)18-11-13-19(14-12-18)23(20,21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIJWVWOMLRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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